N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide
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Overview
Description
“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature . They show both acidic and basic properties, which makes them versatile in chemical synthesis .Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pent-4-enamide, such as imidazoline derivatives, have been studied for their corrosion inhibition properties. Cruz, Martinez, Genescà, and García-Ochoa (2004) investigated the electrochemical behavior of imidazoline and its precursors in acid media, revealing imidazoline as an efficient corrosion inhibitor due to its active sites and plane geometry, which promotes coordination with metal surfaces (Cruz et al., 2004).
Catalysis in Organic Synthesis
N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have demonstrated efficiency as catalysts in transesterification and acylation reactions. Grasa, Gueveli, Singh, and Nolan (2003) found that NHC catalysts facilitate the transformation of esters and alcohols under mild conditions, highlighting the versatile role of imidazole derivatives in organic synthesis (Grasa et al., 2003).
DNA Binding for Therapeutic Applications
Pyrrole-imidazole (Py-Im) polyamides, closely related in function to the target compound, are explored for their ability to bind specifically to DNA sequences. Liu and Kodadek (2009) studied the cellular permeability of these polyamides, revealing that modifications in the linker structure could significantly enhance their ability to enter cells, a crucial factor for their use in gene regulation therapies (Liu & Kodadek, 2009).
Material Science and Polymer Chemistry
Imidazole-based polyamides have been synthesized and characterized for their potential in material science. Bouck and Rasmussen (1993) synthesized polyamides from imidazole dicarboxylic acid and aliphatic diamines, noting their amorphous nature, good thermal stability, and solubility in various solvents, indicating their utility in creating advanced materials (Bouck & Rasmussen, 1993).
Drug Design and Medicinal Chemistry
In the context of medicinal chemistry, imidazole derivatives have been investigated for their pharmacological properties. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents for cardiac electrophysiological activity, illustrating the diverse pharmacological applications of imidazole derivatives (Morgan et al., 1990).
Future Directions
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, and histamine . .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its mode of action. These effects can range from changes in protein activity to alterations in cellular signaling pathways
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-11(15)13-7-9-14-8-6-12-10(14)2/h3,6,8H,1,4-5,7,9H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZGZKGHBHFQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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